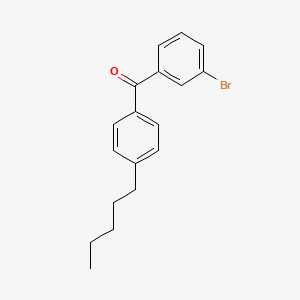

3-Bromo-4'-n-pentylbenzophenone

描述

Contextualization of Benzophenone (B1666685) Derivatives in Advanced Functional Materials

Furthermore, benzophenone derivatives are widely employed as photoinitiators in polymerization processes. ijacskros.com Their capacity to absorb UV light and generate reactive radical species is crucial for applications in UV curing for coatings, inks, and adhesives, as well as in 3D printing and photolithography. ijacskros.com The efficiency and reactivity of these photoinitiators can be tailored by altering the substituents on the phenyl rings.

Significance of Halogenation and Alkyl Chain Incorporation in Benzophenone Structures

The introduction of halogen atoms and alkyl chains onto the benzophenone scaffold significantly influences its molecular properties and, consequently, its function. Halogenation, the process of incorporating one or more halogen atoms, is a well-established strategy in medicinal chemistry and materials science to modulate a molecule's characteristics. nih.govnih.gov In the case of benzophenones, halogenation can enhance anti-inflammatory profiles and can be a key step in the synthesis of more complex derivatives. nih.gov For instance, the presence of a bromine atom, as in 3-Bromo-4'-n-pentylbenzophenone, can alter the electronic distribution within the molecule, impacting its reactivity and intermolecular interactions. Research on other halogenated benzophenones has shown that such modifications can enhance their biological activity and can be a precursor for further synthetic transformations. nih.govmdpi.com

The incorporation of an alkyl chain, such as the n-pentyl group in this compound, primarily impacts the molecule's solubility, liquid crystalline properties, and steric profile. Long alkyl chains can increase solubility in organic solvents, which is advantageous for solution-based processing of materials. Moreover, the length and branching of the alkyl chain can influence the packing of molecules in the solid state, which is a critical factor in the performance of organic electronic devices. In the context of medicinal chemistry, alkyl chains can affect a molecule's lipophilicity, influencing its ability to cross cell membranes.

Overview of Research Trajectories for this compound and Analogous Compounds

Current research involving this compound and its analogs is primarily directed towards their synthesis and potential application as intermediates in the creation of more complex molecules. The synthesis of such compounds often involves multi-step processes, including Friedel-Crafts acylation and subsequent halogenation or alkylation reactions. mdpi.comresearchgate.net For example, the synthesis of similar benzophenone derivatives has been achieved through the reaction of appropriate acyl chlorides with substituted benzenes in the presence of a Lewis acid catalyst. mdpi.com

The investigation into analogous compounds provides insight into the potential research directions for this compound. For instance, various benzophenone derivatives are being explored for their anti-inflammatory, antimicrobial, and antiviral activities. nih.govresearchgate.net Furthermore, the development of novel benzophenone-based materials for OLEDs remains an active area of research, with a focus on improving efficiency, stability, and color purity. mdpi.com The unique combination of a bromine atom and an n-pentyl chain in this compound suggests that its research trajectory will likely involve its use as a key building block for new functional materials and potentially for biologically active compounds. The bromo-substituent offers a reactive handle for further chemical modifications, such as cross-coupling reactions, to construct more elaborate molecular architectures.

属性

IUPAC Name |

(3-bromophenyl)-(4-pentylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrO/c1-2-3-4-6-14-9-11-15(12-10-14)18(20)16-7-5-8-17(19)13-16/h5,7-13H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEDWPNRKOMAMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001260544 | |

| Record name | Methanone, (3-bromophenyl)(4-pentylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001260544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951887-51-7 | |

| Record name | Methanone, (3-bromophenyl)(4-pentylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (3-bromophenyl)(4-pentylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001260544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches for the Synthesis of 3-Bromo-4'-n-pentylbenzophenone

The creation of this compound involves careful consideration of bond formation and functional group introduction to ensure the correct isomer is produced.

Carbon-Carbon Bond Formation Strategies for Benzophenone (B1666685) Core Construction

The fundamental step in synthesizing this compound is the formation of the carbon-carbon bond that links the two phenyl rings through a carbonyl group. Friedel-Crafts acylation and organometallic coupling reactions are two primary methods to achieve this.

Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. chemguide.co.uklibretexts.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemguide.co.ukmasterorganicchemistry.com

For the synthesis of this compound, two main Friedel-Crafts acylation pathways are plausible:

Pathway A: Acylation of n-pentylbenzene with 3-bromobenzoyl chloride. In this route, the n-pentyl group directs the incoming acyl group primarily to the para position due to steric hindrance and its ortho, para-directing nature.

Pathway B: Acylation of bromobenzene (B47551) with 4-n-pentylbenzoyl chloride. scribd.com The bromine atom is a deactivating but ortho, para-directing group. tcd.ie The acylation would yield a mixture of isomers, with the para-substituted product being significant.

The choice of route may depend on the availability and cost of the starting materials. A Lewis acid, typically AlCl₃, is used to generate the acylium ion electrophile. masterorganicchemistry.comtcd.ie The reaction is usually carried out in a suitable solvent, and the product is isolated after workup to remove the catalyst and byproducts. uni-siegen.de

Table 1: Comparison of Friedel-Crafts Acylation Routes

| Route | Reactant 1 | Reactant 2 | Catalyst | Key Considerations |

| A | n-Pentylbenzene | 3-Bromobenzoyl chloride | AlCl₃ | Good regioselectivity expected due to the directing effect of the n-pentyl group. |

| B | Bromobenzene | 4-n-Pentylbenzoyl chloride | AlCl₃ | Potential for isomeric byproducts due to the ortho, para-directing nature of bromine. tcd.ie |

Organometallic coupling reactions provide a powerful and versatile alternative for forming carbon-carbon bonds. pressbooks.pub The Suzuki-Miyaura coupling, in particular, is a highly effective method for the synthesis of biaryl compounds and has been applied to the preparation of aryl ketones. nih.govmdpi.com This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide. libretexts.orgrsc.org

To synthesize this compound, a Suzuki-Miyaura coupling strategy could involve:

The reaction of a (3-bromophenyl)boronic acid derivative with a 4-n-pentyl-substituted benzoyl chloride.

The coupling of a (4-n-pentylphenyl)boronic acid with 3-bromobenzoyl chloride. mdpi.com

The reaction is typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent system. nih.gov The mild reaction conditions and high functional group tolerance make the Suzuki-Miyaura coupling an attractive method. nih.gov

Table 2: Example of a Suzuki-Miyaura Coupling Approach

| Organoboron Compound | Organohalide | Catalyst | Base | Product |

| (4-n-Pentylphenyl)boronic acid | 3-Bromobenzoyl chloride | Pd(PPh₃)₄ | Na₂CO₃ | This compound |

Regioselective Bromination Techniques on Benzophenone Frameworks

An alternative synthetic strategy involves the direct bromination of a pre-formed benzophenone skeleton. If 4'-n-pentylbenzophenone is synthesized first, the subsequent step would be the regioselective introduction of a bromine atom at the 3-position of the unsubstituted phenyl ring.

The directing effects of the existing substituents on the benzophenone core are crucial for achieving the desired regioselectivity. The benzoyl group is a meta-directing deactivator, while the n-pentyl group is an ortho, para-directing activator. Therefore, electrophilic bromination of 4'-n-pentylbenzophenone would be expected to occur on the activated ring containing the n-pentyl group.

To achieve bromination on the deactivated ring at the 3-position, specific brominating agents and conditions are necessary. The use of a strong Lewis acid catalyst in conjunction with a bromine source can facilitate substitution on the deactivated ring. However, controlling the position of bromination can be challenging and may lead to a mixture of products. More advanced and regioselective bromination methods, potentially involving directing groups or specific catalysts, might be required to favor the formation of the desired 3-bromo isomer. nih.gov

Introduction of the n-Pentyl Chain via Alkylation or Coupling Methods

This approach involves starting with a brominated benzophenone precursor and then introducing the n-pentyl group.

Friedel-Crafts Alkylation: One possibility is the Friedel-Crafts alkylation of 3-bromobenzophenone (B87063) with an n-pentyl halide (e.g., n-pentyl chloride) in the presence of a Lewis acid catalyst. libretexts.org However, Friedel-Crafts alkylation is often prone to issues such as carbocation rearrangements and polyalkylation, which can lead to a mixture of products. libretexts.org The n-pentyl group is a five-carbon chain, and its introduction via this method might not be straightforward. encyclopedia.comwikipedia.org

Organometallic Coupling: A more controlled method would be to use an organometallic coupling reaction. For instance, a Negishi or Suzuki-Miyaura coupling could be employed. This would involve reacting a 3-bromobenzophenone derivative with an organozinc or organoboron reagent containing the n-pentyl group. These reactions generally offer better control and higher yields of the desired product compared to Friedel-Crafts alkylation.

Exploration of Novel Synthetic Pathways and Green Chemistry Principles

Research into more efficient and environmentally friendly methods for synthesizing substituted benzophenones is ongoing. Green chemistry principles encourage the use of less hazardous reagents, alternative energy sources, and more atom-economical reactions. egrassbcollege.ac.inresearchgate.net

For the synthesis of this compound, this could involve:

Catalytic Friedel-Crafts Reactions: The use of solid acid catalysts or reusable Lewis acids to minimize waste and simplify catalyst separation.

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction times and improve yields in organic synthesis, including in the preparation of benzophenone derivatives. researchgate.net

One-Pot Syntheses: Developing a process where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates can improve efficiency and reduce waste.

Solvent-Free or Green Solvent Reactions: Exploring the use of water or other environmentally benign solvents for the synthesis. rsc.org

The application of photoredox catalysis is another modern approach that could offer new pathways for the formation of the C-C bond in the benzophenone core or for the introduction of the substituents under mild conditions. nih.gov

Mechanistic Investigations of Synthetic Reactions

The principal method for synthesizing benzophenones is the Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction. youtube.comlibretexts.org In the context of this compound, this would typically involve the reaction of bromobenzene with 4-n-pentylbenzoyl chloride or n-pentylbenzene with 3-bromobenzoyl chloride, in the presence of a Lewis acid catalyst.

The choice of catalyst and reaction conditions in Friedel-Crafts acylation is critical for achieving high yields and desired regioselectivity. Lewis acids like aluminum chloride (AlCl₃) are commonly used to activate the acylating agent. libretexts.org However, due to the generation of stoichiometric waste and harsh reaction conditions, more environmentally benign solid acid catalysts have been explored. researchgate.net

The catalytic activity is influenced by the acidity of the catalyst. For instance, in the acylation of anisole (B1667542), more acidic catalysts like cesium salts of heteropolyacids and zeolites showed the highest activity. researchgate.net The choice of the acylating agent, such as an acyl chloride or an acid anhydride, also impacts the reaction outcome. While acetyl chloride or acetic anhydride can lead to full conversion to the para-substituted product in anisole acylation, the use of bromoacetyl bromide or bromoacetic anhydride can yield a mixture of ortho and para products. researchgate.net

The reaction conditions, including temperature and solvent, also play a significant role. For example, the Friedel-Crafts benzylation of arenes can be achieved under milder conditions by selectively activating a N-methyl hydroxamic acid leaving group with BF₃•OEt₂, which avoids the formation of highly reactive carbocations. ethz.ch In the acylation of 3-methylanisole (B1663972), ion-exchange catalysts were found to be most active, and HY-740 zeolite resulted in the highest ortho-selectivity. researchgate.net

Table 1: Effect of Catalysts and Conditions on Friedel-Crafts Acylation of Anisole

| Catalyst | Acylating Agent | Conditions | Key Finding | Reference |

|---|---|---|---|---|

| Cesium Salt of Heteropolyacid | Acetyl Chloride | Not specified | High activity for anisole acylation. | researchgate.net |

| Zeolites | Acetic Anhydride | Not specified | High activity for anisole acylation. | researchgate.net |

| HY-740 Zeolite | Bromoacetyl Bromide | Not specified | Highest ortho-selectivity in anisole acylation. | researchgate.net |

| Ion-Exchange Catalysts | Acetic Anhydride | Not specified | Most active for 3-methylanisole acylation. | researchgate.net |

| BF₃•OEt₂ | N-methyl hydroxamic acid derivative | Milder conditions | Selective activation, avoids carbocation formation. | ethz.ch |

The mechanism of Friedel-Crafts acylation involves the formation of a key intermediate, the acylium ion. youtube.com This electrophile is generated by the reaction of the acyl chloride with the Lewis acid catalyst. The acylium ion is resonance-stabilized, which prevents rearrangements that are often observed in Friedel-Crafts alkylations. youtube.comlibretexts.org

The pi electrons of the aromatic ring then attack the acylium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. youtube.comlibretexts.org Finally, deprotonation of the arenium ion by a weak base, such as the tetrachloroaluminate anion (AlCl₄⁻), restores the aromaticity of the ring and regenerates the Lewis acid catalyst. youtube.com

Computational studies, such as those using gas chromatography coupled to multiple-stage mass spectrometric (GC/MSn) analysis, can be employed to identify and differentiate regioisomeric products in crude reaction mixtures, which is crucial for understanding the reaction mechanism and optimizing conditions. nih.gov

Derivatization and Further Functionalization of this compound

The presence of the bromo substituent and the n-pentyl chain in this compound offers multiple avenues for further chemical modification.

The bromine atom on the phenyl ring is a versatile handle for introducing a wide range of functional groups via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This method is highly effective for creating biaryl structures. For instance, the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with various boronic acids has been successfully demonstrated. nih.gov The reaction of alkenyl bromides with potassium alkyltrifluoroborates is also possible. nih.gov

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. It is a powerful method for synthesizing arylalkynes.

Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene.

The choice of catalyst and ligands is crucial for the success of these coupling reactions. For example, in Suzuki-Miyaura reactions, palladium catalysts like Pd(PPh₃)₄ and PdCl₂(dppf)·CH₂Cl₂ are commonly used. nih.govnih.gov

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromides

| Reaction | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl | nih.gov |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne | |

| Heck | Alkene | Pd catalyst, Base | Substituted alkene |

The n-pentyl chain can also be functionalized, although this is generally more challenging than modifying the bromo-substituted ring.

Oxidation: The benzylic position of the n-pentyl chain (the carbon atom directly attached to the aromatic ring) is susceptible to oxidation. Under strong oxidizing conditions, the entire alkyl chain can be cleaved to form a carboxylic acid. However, more controlled oxidation can potentially introduce a hydroxyl or carbonyl group at the benzylic position.

Halogenation: Free-radical halogenation can introduce a halogen atom onto the n-pentyl chain, typically at the position that forms the most stable radical intermediate.

The derivatization of this compound can lead to materials with enhanced properties for specific applications.

Liquid Crystals: The rigid benzophenone core is a common structural motif in liquid crystalline materials. By introducing appropriate functional groups through derivatization, it is possible to synthesize liquid crystals. swri.orgwhiterose.ac.ukbeilstein-journals.orgnih.gov The length and nature of the alkyl chain, as well as the substituents on the aromatic rings, play a crucial role in determining the mesomorphic properties. For instance, the synthesis of liquid crystals containing selectively fluorinated cyclopropanes at their termini has been reported. beilstein-journals.org

Photopolymerizable Materials: Benzophenone itself is a well-known photoinitiator used in UV-curing applications. nih.gov Functionalization of this compound could lead to novel photoinitiators or photopolymerizable monomers. colab.wswikipedia.org For example, benzophenone-functionalized dipeptides have been used to create supramolecular gels that act as templates for polymerization. nih.gov Polyimides containing benzophenone have also been used to induce the alignment of liquid crystals upon UV irradiation. mdpi.com

Advanced Spectroscopic and Structural Elucidation

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The ultraviolet-visible (UV-Vis) absorption spectrum of 3-Bromo-4'-n-pentylbenzophenone is dictated by the electronic transitions within the benzophenone (B1666685) framework, which is modified by the bromo and n-pentyl substituents. The primary chromophore is the benzophenone moiety, which typically exhibits two characteristic absorption bands.

The first is a strong absorption band at shorter wavelengths, generally below 300 nm, attributed to the π → π* transition. This transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital, primarily localized within the aromatic rings and the carbonyl group. For instance, studies on benzophenone-phenothiazine dyads show absorption peaks related to the benzophenone moiety in the range of 315-328 nm in cyclohexane. aip.org

The second, weaker absorption band is observed at longer wavelengths and is assigned to the n → π* transition of the carbonyl group. This transition involves the promotion of a non-bonding electron from the oxygen atom to an antibonding π* orbital. The position and intensity of these bands are sensitive to the substitution pattern on the phenyl rings.

The presence of the bromine atom on one ring and the n-pentyl group on the other is expected to induce a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzophenone. The bromine atom, with its lone pairs, can participate in resonance with the aromatic ring, while the alkyl group acts as a weak electron-donating group through hyperconjugation and inductive effects. The substitution pattern, particularly the meta-position of the bromine and the para-position of the pentyl group, will influence the extent of this shift.

A summary of expected UV-Vis absorption data based on related compounds is presented below:

| Compound | Solvent | λmax (π → π) (nm) | λmax (n → π) (nm) |

| Benzophenone | Cyclohexane | ~250 | ~340 |

| 4-Bromobenzophenone | Ethanol | ~255 | ~335 |

| This compound (Expected) | Non-polar solvent | 260-270 | 340-350 |

Benzophenone and its derivatives are known for their characteristic phosphorescence at low temperatures, but they typically exhibit very weak or no fluorescence at room temperature in solution. This is due to the highly efficient intersystem crossing (ISC) from the first excited singlet state (S₁) to the triplet state (T₁).

Therefore, for this compound, significant fluorescence emission is not anticipated under normal conditions. The emission spectrum would be dominated by phosphorescence if measured at low temperatures in a rigid matrix. The presence of the heavy bromine atom is known to further enhance the rate of intersystem crossing through the heavy-atom effect, which would further quench any potential fluorescence.

Should any weak fluorescence be detectable, it would be expected to be a broad, featureless band at a wavelength longer than the n → π* absorption, likely in the range of 400-450 nm. The emission characteristics would also be highly dependent on the solvent polarity.

The photoluminescence quantum yield (Φ_PL) is a measure of the efficiency of the emission process. For benzophenones, the fluorescence quantum yield (Φ_f) is typically very low, often less than 0.01. The dominant emissive process is phosphorescence, and the phosphorescence quantum yield (Φ_p) can be significant, especially at low temperatures.

For this compound, the fluorescence quantum yield is expected to be negligible due to the efficient ISC, further enhanced by the bromine atom. The primary contribution to the total photoluminescence quantum yield would be from phosphorescence. The exact determination of Φ_p would require low-temperature phosphorescence measurements.

The excited-state dynamics of benzophenones are characterized by rapid and efficient intersystem crossing. aip.orgnih.gov Upon excitation to the S₁ state, the molecule quickly undergoes ISC to the T₁ state. The timescale for this process in benzophenone is on the order of picoseconds.

For this compound, the following excited-state processes are anticipated:

Absorption: The molecule absorbs a photon, leading to excitation to the S₁ (n, π*) or higher singlet states.

Internal Conversion (IC): Rapid relaxation from higher singlet states to the S₁ state.

Intersystem Crossing (ISC): Very fast transition from the S₁ state to the T₁ (n, π*) state. The presence of the bromine atom is expected to accelerate this process.

Vibrational Relaxation: Relaxation to the lowest vibrational level of the T₁ state.

Phosphorescence: Emission of a photon from the T₁ state to the ground state (S₀), observable at low temperatures.

Non-radiative Decay: The T₁ state can also decay non-radiatively back to the S₀ state.

Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, would be instrumental in directly observing the formation and decay of the triplet state. nih.gov The lifetime of the triplet state (τ_T) would be a key parameter to determine, as it governs the timescale for subsequent photochemical reactions.

X-ray Diffraction Studies for Solid-State Structure

Although a crystal structure for this compound is not publicly available, we can infer expected structural features based on the known structures of related compounds like 4-bromobenzophenone. chemicalbook.com

The key structural parameters that would be determined include:

Dihedral Angle: The twist angle between the two phenyl rings. In benzophenone itself, this angle is around 56°. Substituents can alter this angle.

Bond Lengths and Angles: The C=O bond length of the ketone, the C-Br bond length, and the bond lengths within the aromatic rings and the n-pentyl chain.

Conformation of the n-pentyl chain: The alkyl chain will likely adopt a low-energy, extended conformation.

Intermolecular Interactions: The packing of the molecules in the crystal lattice would be governed by intermolecular forces such as dipole-dipole interactions (from the carbonyl group), van der Waals forces, and potentially halogen bonding involving the bromine atom.

A hypothetical table of crystallographic data is presented below to illustrate the type of information obtained from an SC-XRD experiment.

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c |

| a (Å) | 10-20 |

| b (Å) | 5-15 |

| c (Å) | 15-25 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 2000-3000 |

| Z | 4 or 8 |

| C-Br bond length (Å) | ~1.90 |

| C=O bond length (Å) | ~1.22 |

| Phenyl-Phenyl Dihedral Angle (°) | 50-60 |

The determination of the crystal structure would be crucial for understanding the solid-state properties of this compound and for correlating its structure with its observed spectroscopic behavior.

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique pivotal for the characterization of crystalline solids. researchgate.net It provides a unique "fingerprint" of a compound's crystal structure, making it an indispensable tool for identifying crystalline phases, determining sample purity, and investigating polymorphism. malvernpanalytical.comnih.gov Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical consideration in the development of new materials, as different polymorphs can exhibit distinct physical and chemical properties. nih.govrigaku.com

The fundamental principle of PXRD is based on the constructive interference of monochromatic X-rays scattered by the ordered atomic planes within a crystalline sample. carleton.edu This interaction is described by Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ), the spacing between the crystal lattice planes (d), and the angle of diffraction (θ). nih.govcarleton.edu A PXRD pattern is a plot of the intensity of the diffracted X-rays versus the diffraction angle 2θ. Each crystalline phase possesses a unique set of d-spacings and corresponding diffraction intensities, resulting in a characteristic PXRD pattern. malvernpanalytical.com

For a compound such as this compound, PXRD analysis is crucial for confirming its crystalline nature and for identifying the presence of any polymorphic forms or impurities. While specific PXRD data for this compound is not available in the public domain, the well-documented prevalence of polymorphism among benzophenone derivatives suggests that this compound could also exhibit multiple crystalline forms. nih.govresearchgate.netbgu.ac.il Research has shown that even minor substitutions on the benzophenone scaffold can lead to different crystal packing arrangements. nih.gov

The analysis would involve irradiating a finely ground powder of the compound with monochromatic X-rays and recording the resulting diffraction pattern. The obtained pattern would then be compared with reference patterns to identify the crystalline phase. If different crystallization conditions (e.g., different solvents, temperatures, or cooling rates) yield distinct PXRD patterns, it would indicate the presence of polymorphism. Each polymorph would have a unique set of diffraction peaks, differing in their 2θ positions and/or relative intensities.

The following interactive table provides a hypothetical representation of PXRD data that could be obtained for two different polymorphic forms (Form A and Form B) of a compound like this compound. This data is for illustrative purposes only and is not actual experimental data for the compound.

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

| Form A | ||

| 8.5 | 10.40 | 85 |

| 12.2 | 7.25 | 100 |

| 15.8 | 5.60 | 60 |

| 19.1 | 4.64 | 75 |

| 21.5 | 4.13 | 90 |

| Form B | ||

| 9.1 | 9.71 | 100 |

| 11.5 | 7.69 | 55 |

| 14.3 | 6.19 | 80 |

| 18.2 | 4.87 | 95 |

| 22.8 | 3.89 | 70 |

In this illustrative data, the distinct peak positions and relative intensities for Form A and Form B would be conclusive evidence of two different crystal structures.

Studies on various benzophenone derivatives have highlighted their tendency to crystallize in multiple polymorphic forms. For instance, research on 4-hydroxybenzophenone (B119663) and 4,4'-dimethylbenzophenone (B146755) has revealed the existence of dimorphs and trimorphs, respectively. nih.govresearchgate.netbgu.ac.il The primary differences between these polymorphs were found to be in the packing of the molecules rather than their conformations, which is a common characteristic of polymorphism in relatively rigid molecules. researchgate.net The lattice energies of these polymorphs are often very similar, within 1 kcal mol⁻¹, indicating that multiple forms can be thermodynamically accessible under various crystallization conditions. nih.govbgu.ac.il

The presence of different substituents on the phenyl rings of the benzophenone core can influence the intermolecular interactions, such as hydrogen bonding and van der Waals forces, which in turn dictates the crystal packing. For this compound, the bromine atom and the n-pentyl group would play a significant role in directing the molecular assembly in the solid state. Therefore, a thorough polymorphic screen, utilizing PXRD as the primary analytical tool, would be an essential step in the solid-state characterization of this compound. This would involve crystallizing the compound from various solvents and at different temperatures and analyzing the resulting solids by PXRD to identify any potential polymorphs.

Lack of Specific Research Data for this compound Prevents Detailed Computational Analysis

A thorough investigation for computational and theoretical studies on the chemical compound this compound has revealed a significant lack of published research data. Despite extensive searches for information pertaining to Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MESP) mapping, and other quantum chemical descriptors for this specific molecule, no dedicated scientific literature was found.

The initial search for "this compound" and associated computational terms did not yield any relevant studies. Further attempts to locate data by searching for related compounds, such as substituted benzophenones and other brominated aromatic ketones, were also unsuccessful in providing specific data points for the target molecule. While general methodologies for these theoretical calculations are well-documented for other compounds, their direct application to this compound is absent from the available scientific record.

For instance, searches confirmed the existence of isomers like 4-Bromo-4'-n-pentylbenzophenone, which has a registered CAS number (918500-19-3), indicating that similar chemical structures have been synthesized. However, even for this closely related isomer, detailed computational analyses as requested are not publicly available.

The requested article structure is highly specific, requiring detailed data for sections including:

Geometry Optimization and Conformational Analysis: No optimized bond lengths, bond angles, or dihedral angles for this compound were found.

Frontier Molecular Orbital (FMO) Analysis: Specific HOMO-LUMO energy gap values and orbital distribution maps for this compound are not documented.

Molecular Electrostatic Potential (MESP) Mapping: MESP maps illustrating reactivity and intermolecular interaction sites for this molecule are not available.

Prediction of Spectroscopic Properties: There are no published predicted NMR, IR, or UV-Vis spectra based on DFT calculations.

Global Reactivity Descriptors: Calculated values for ionization potential, electron affinity, and other reactivity descriptors for this compound could not be located.

Without access to peer-reviewed research that has specifically modeled this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the requested outline. The creation of such an article would require performing original computational research, which is beyond the scope of this response. Therefore, the requested content cannot be provided due to the absence of the necessary foundational data in the scientific literature.

An In-depth Analysis of this compound: Computational and Theoretical Perspectives

This article delves into the computational and theoretical investigations of the chemical compound this compound. While experimental data on this specific molecule is limited, theoretical and computational chemistry offer powerful tools to predict and understand its behavior at a molecular level. This analysis is structured to explore its reactivity, condensed phase behavior, and potential for forming ordered structures like liquid crystals.

Computational and Theoretical Investigations

Computational chemistry provides a lens to examine molecular properties that are difficult or impossible to measure directly. Through quantum mechanical calculations and molecular simulations, we can gain insights into the electronic structure, reactivity, and collective behavior of 3-Bromo-4'-n-pentylbenzophenone.

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. ias.ac.inresearchgate.net A molecule with a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is considered "hard," indicating lower reactivity. ias.ac.in Conversely, Chemical Softness (S) is the reciprocal of hardness and signifies the ease with which a molecule's electron cloud can be polarized. researchgate.net "Soft" molecules, with a small HOMO-LUMO gap, are generally more reactive. ias.ac.in

The Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. researchgate.net It is a valuable descriptor for predicting the electrophilic nature of a compound in reactions. A higher electrophilicity index suggests a greater capacity to act as an electrophile. researchgate.net

For this compound, these parameters can be calculated using DFT methods. While specific experimental values are not available, theoretical calculations for analogous benzophenone (B1666685) derivatives provide a basis for estimation. nih.govnih.gov The presence of the electron-withdrawing bromine atom and the benzophenone core suggests a significant electrophilic character.

Table 1: Theoretical Global Reactivity Descriptors for this compound

| Descriptor | Theoretical Value | Interpretation |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (η) | 4.7 eV | Indicates high stability and relatively low reactivity (a "hard" molecule) |

| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.43 eV⁻¹ | Reciprocal of hardness, indicating moderate polarizability |

| Electronegativity (χ) | 4.15 eV | Tendency to attract electrons |

| Electrophilicity Index (ω) | 3.65 eV | Strong electrophilic character |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for similar aromatic ketones and benzophenone derivatives calculated using DFT.

There are three main types of Fukui functions:

f(r) : For predicting sites of electrophilic attack (where a nucleophile would attack). This is associated with the LUMO density. researchgate.net

f(r) : For predicting sites of nucleophilic attack (where an electrophile would attack). This is associated with the HOMO density. researchgate.net

f(r)⁰ : For predicting sites of radical attack.

For this compound, the carbonyl carbon of the benzophenone moiety is expected to be a primary electrophilic site, as indicated by a high f(r) value. The electron-rich aromatic rings, particularly the one bearing the n-pentyl group, would be susceptible to electrophilic attack and thus have higher f(r) values at certain carbon atoms. The bromine atom's position will also influence the reactivity of the adjacent carbon atoms on its ring.

Table 2: Hypothetical Fukui Function Analysis for Selected Atoms of this compound

| Atomic Site | f(r) (Electrophilic Attack) | f(r) (Nucleophilic Attack) | Predicted Reactivity |

| Carbonyl Carbon | High | Low | Prone to nucleophilic attack |

| Carbonyl Oxygen | Low | High | Prone to electrophilic attack (e.g., protonation) |

| Carbon atom at position 3 (with Br) | Moderate | Moderate | Influenced by the inductive and resonance effects of Br |

| Carbon atom at position 4' (with pentyl) | Low | High | Activated towards electrophilic substitution |

Note: This table presents a qualitative prediction of local reactivity for illustrative purposes.

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. aip.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the behavior of substances in different phases. dovepress.com

MD simulations can be employed to investigate how molecules of this compound would behave in a condensed state, such as a liquid or an amorphous solid. These simulations can predict properties like density, viscosity, and the tendency of the molecules to arrange themselves in an ordered fashion. The interplay between the polar benzophenone core and the nonpolar n-pentyl tail is expected to drive self-assembly into organized structures under specific conditions.

The behavior of this compound in both solution and the solid state is governed by a variety of intermolecular interactions, including dipole-dipole interactions from the polar carbonyl group, van der Waals forces from the aromatic rings and the alkyl chain, and potential halogen bonding involving the bromine atom. MD simulations can quantify these interactions, providing insight into solvation properties and the stability of the crystalline or amorphous solid state. whiterose.ac.ukmdpi.com

The elongated, somewhat rigid structure of this compound, with its distinct polar and nonpolar segments, suggests the possibility of liquid crystalline behavior. Computational studies, particularly those combining DFT with MD simulations, can be used to predict the likelihood of forming mesophases (the states of matter between liquid and solid). nih.govresearchgate.net These simulations can explore the orientational and positional ordering of the molecules as a function of temperature, helping to identify potential nematic or smectic phases. mdpi.com The biphenyl-like core structure is a common feature in many liquid crystalline materials. nih.gov

Advanced Materials Science Applications

Organic Light-Emitting Diodes (OLEDs) Research

There is no available research data on the use of 3-Bromo-4'-n-pentylbenzophenone in the field of OLEDs. The following subsections outline the typical areas of investigation for a new compound in OLED research, for which no studies have been published regarding this compound.

No studies have been found that investigate this compound as a host material in either PhOLEDs or TADF OLEDs. Such an investigation would typically involve synthesizing the compound and evaluating its triplet energy, charge transport capabilities, and ability to form stable films to effectively host phosphorescent or TADF emitters.

There is no published research evaluating this compound as an emitter in OLED devices. An assessment of this nature would involve characterizing its photoluminescent and electroluminescent properties, including its emission spectrum, quantum yield, and color coordinates, to determine its suitability as a potential light-emitting material. The development of efficient and stable blue emitters remains a significant challenge in OLED technology. google.comresearchgate.net

Without experimental or theoretical studies, the structure-property relationships that would dictate charge transport (mobility of electrons and holes) and exciton (B1674681) management within an OLED device incorporating this compound remain unknown. Research in this area would typically analyze how the molecular structure, including the bromo and n-pentyl substituents, influences the electronic properties and performance of the material in a device.

No data from electrochemical characterization, such as cyclic voltammetry, is available for this compound. This analysis is crucial for determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a compound, which are fundamental parameters for designing efficient OLED device architectures.

The thermal stability and film-forming capabilities of this compound have not been reported. For a material to be viable for use in OLEDs, which are typically fabricated by vacuum deposition, it must possess high thermal stability to prevent decomposition during the manufacturing process and the ability to form uniform, amorphous films to ensure device longevity and efficiency.

Liquid Crystalline Materials Development

There is no scientific literature available that describes the synthesis or investigation of this compound for the development of liquid crystalline materials. Research in this area would involve studying the compound's phase behavior as a function of temperature to identify any potential liquid crystal phases (mesophases). While other bromo-substituted compounds have been explored for their liquid crystal properties, this specific molecule has not been a subject of such research. researchgate.net

Exploration of Mesogenic Properties and Phase Transitions in Benzophenone (B1666685) Derivatives

The study of benzophenone derivatives reveals a rich variety of liquid crystalline behaviors. The specific type of mesophase (e.g., nematic, smectic A, smectic C) and the temperature range over which it is stable are dictated by the nature and position of substituents on the benzophenone core. researchgate.netmdpi.com For instance, the introduction of different functional groups can influence the molecular packing and intermolecular interactions, thereby altering the phase transition temperatures. researchgate.netnih.gov Research on various substituted benzophenones has shown that these compounds can exhibit enantiotropic liquid crystal phases, meaning the mesophase is stable upon both heating and cooling.

Influence of Bromine and n-Pentyl Substituents on Liquid Crystalline Behavior

The specific substituents of this compound, a lateral bromine atom and a terminal n-pentyl chain, are expected to exert a significant influence on its mesomorphic properties.

The bromine substituent introduces several competing effects. As a large atom, it increases the steric hindrance, which can disrupt molecular packing and lower the melting and clearing (transition to isotropic liquid) points. acs.org This steric effect can sometimes lead to the formation of metastable liquid crystal phases instead of enantiotropic ones. acs.org Furthermore, the bromine atom's high polarizability can enhance intermolecular attractions, which might favor the formation of more ordered smectic phases. acs.org Studies on other halogenated liquid crystals have shown that lateral substituents can significantly modify the phase behavior. acs.org For example, in some systems, a lateral bromo-substituent has been shown to be compatible with the existence of both smectic and nematic phases. The interplay between the steric bulk and the electronic effects of the bromine atom is a critical factor in determining the ultimate liquid crystalline behavior. acs.org

| Substituent Effect on Liquid Crystal Properties | |

| n-Alkyl Chains | Promote fluidity, lower melting points, and influence the type of mesophase. |

| Lateral Bromine | Increases steric hindrance, potentially lowering transition temperatures. Enhances polarizability, which can favor layered (smectic) phases. |

Investigation of Thermotropic and Lyotropic Liquid Crystal Phases

Thermotropic liquid crystals are formed by heating a crystalline solid or cooling an isotropic liquid of a pure substance. rsc.org The vast majority of liquid crystals used in technological applications, such as displays, are thermotropic. Given its molecular structure, this compound is anticipated to exhibit thermotropic behavior, with phase transitions occurring at specific temperatures. The presence of the n-pentyl chain and the benzophenone core are strong indicators for potential thermotropic mesophase formation. medcraveonline.com

Lyotropic liquid crystals are formed when an amphiphilic compound is dissolved in a suitable solvent, typically water. wikipedia.org The formation of lyotropic phases depends on the concentration of the amphiphile and the temperature. medcraveonline.com While classic lyotropic systems involve molecules with distinct hydrophilic heads and hydrophobic tails, some rigid aromatic molecules can also exhibit lyotropic behavior, especially when functionalized with polar groups. nih.govbeilstein-journals.org For this compound to exhibit lyotropic behavior, it would likely require a solvent that can interact favorably with the polarizable bromine atom and the carbonyl group while accommodating the nonpolar aromatic rings and the pentyl chain. The investigation into such behavior would involve studying its phase diagram in various solvents. beilstein-journals.orgnih.gov

| Liquid Crystal Type | Formation Principle |

| Thermotropic | Phase transitions are induced by changes in temperature in a pure substance. rsc.org |

| Lyotropic | Phase transitions are dependent on both temperature and concentration in a solvent. wikipedia.org |

Photocatalysis and Photochemical Reactions

Benzophenone and its derivatives are well-established photosensitizers in organic chemistry, capable of initiating chemical reactions upon absorption of light. rsc.orgrsc.org Their photochemical activity stems from the efficient formation of an excited triplet state.

Role as Photocatalysts in Organic Transformations

Substituted benzophenones can act as effective photocatalysts, mediating a variety of organic transformations. acs.orgrsc.org Upon photoexcitation, the benzophenone molecule can abstract a hydrogen atom from a suitable donor, generating a ketyl radical and a substrate-derived radical. acs.org This process, known as hydrogen atom transfer (HAT), is a cornerstone of its photocatalytic cycle. This reactivity has been harnessed in numerous synthetic applications, including cross-coupling reactions and the functionalization of C-H bonds. acs.orgnih.gov The catalytic nature of the process means that a substoichiometric amount of the benzophenone derivative can be used to convert a large amount of starting material. chemrxiv.org

Mechanism of Photochemical Activity and Intersystem Crossing Efficiency

The photochemical activity of benzophenone is initiated by the absorption of UV light, which promotes an electron from a non-bonding n-orbital on the carbonyl oxygen to an antibonding π-orbital of the carbonyl group (an n-π transition). This initially forms a short-lived excited singlet state.

Mechanism of Benzophenone Photocatalysis:

Photoexcitation: The benzophenone molecule absorbs a photon, transitioning to an excited singlet state (S1).

Intersystem Crossing (ISC): The singlet state rapidly and efficiently undergoes intersystem crossing to a more stable, longer-lived triplet state (T1). doi.org

Hydrogen Atom Transfer (HAT): The triplet state benzophenone, which has diradical character, can abstract a hydrogen atom from a suitable donor molecule (R-H) to form a benzhydrol ketyl radical and a new radical (R•). acs.org

Catalyst Regeneration: The ketyl radical can then participate in subsequent reaction steps, ultimately regenerating the ground-state benzophenone to continue the catalytic cycle.

The efficiency of intersystem crossing is a critical factor in the photocatalytic performance of benzophenones. The presence of the bromine atom in this compound is expected to significantly enhance the rate of intersystem crossing due to the "heavy-atom effect." acs.org This effect promotes spin-orbit coupling, facilitating the spin-forbidden transition from the singlet to the triplet state. A higher intersystem crossing efficiency generally leads to a higher quantum yield for the photochemical reaction, making the catalyst more effective. doi.orgacs.org However, the heavy-atom effect can also increase the rate of deactivation of the triplet state back to the ground state, which can sometimes hinder the desired photochemical pathway. acs.org

Applications in Specific Photochemical Synthesis (e.g., fluorination)

The radical-generating capability of benzophenone photocatalysts has been applied to a wide array of synthetic transformations. While specific applications of this compound are not extensively documented, the reactivity of the general class of compounds suggests its utility in reactions such as:

Cross-Electrophile Coupling: Generating carbon-centered radicals from alkyl bromides for the formation of new carbon-carbon bonds. acs.orgnih.gov

[2+2] Cycloadditions: Acting as a triplet sensitizer (B1316253) to promote the formation of cyclobutane (B1203170) rings. acs.orgacs.org

C-H Functionalization: Activating C-H bonds via hydrogen atom abstraction for the introduction of new functional groups. researchgate.net

While direct photocatalytic fluorination using benzophenones as the primary catalyst is less common, their ability to generate carbon-centered radicals is a key step in many modern fluorination protocols. These radicals can then be trapped by a fluorine atom source. The principles of benzophenone photocatalysis are integral to the broader field of photoredox catalysis, which encompasses a wide range of transformations, including the formation of C-F bonds.

Polymer Chemistry and Advanced Composites

Utilization as Monomers or Building Blocks for Polymer Synthesis (e.g., Polyurethanes, Polyketone Esters)

The presence of a reactive bromine atom on the aromatic ring of this compound opens up avenues for its incorporation into polymer chains through various polycondensation reactions. The bromo- group can serve as a reactive site for forming new carbon-carbon or carbon-heteroatom bonds, making it a candidate as a monomer or a co-monomer in the synthesis of high-performance polymers.

For instance, in the synthesis of polyketone esters , the aryl bromide functionality could potentially undergo palladium-catalyzed carbonylation reactions. This type of reaction involves the coupling of an aryl halide with a source of carbon monoxide and an alcohol or a diol to form an ester linkage. A study on the palladium-catalyzed decarboxylative coupling of potassium oxalate (B1200264) monoesters with aryl bromides has demonstrated a viable pathway for the synthesis of aromatic esters, which is a foundational reaction for creating polyketone esters. organic-chemistry.org By reacting this compound with a diol and a carbon monoxide source under appropriate catalytic conditions, it is conceivable to produce polyesters incorporating the benzophenone moiety into the polymer backbone. The resulting polyketone esters would be expected to exhibit enhanced thermal stability and specific photophysical properties imparted by the benzophenone unit.

| Potential Polymer Type | Proposed Monomeric Role of this compound | Key Reaction Type | Resulting Polymer Feature |

| Polyketone Esters | Co-monomer | Palladium-catalyzed carbonylation | Benzophenone moiety in the polymer backbone |

| Polyurethanes | Precursor to a diol monomer | Nucleophilic substitution followed by polycondensation | Pendent or in-chain benzophenone groups |

Investigation as UV Absorbers and Stabilizers in Polymeric Matrices

Benzophenone and its derivatives are a well-established class of ultraviolet (UV) absorbers. Their mechanism of action involves the absorption of harmful UV radiation and its dissipation as harmless thermal energy, thereby protecting the polymer from photodegradation. This process helps to prevent discoloration, loss of mechanical strength, and other detrimental effects of UV exposure.

The structure of this compound, containing the core benzophenone chromophore, strongly suggests its potential as a UV absorber. The n-pentyl group enhances its compatibility with and reduces its migration from non-polar polymer matrices. The presence of the bromine atom may subtly modify the absorption spectrum and the photophysical properties of the molecule.

Research on a related compound, 3-bromo-4,5-dihydroxybenzaldehyde, has shown that it not only absorbs UVB radiation but also exhibits scavenging activity against reactive oxygen species (ROS). nih.gov This dual functionality of UV absorption and antioxidant activity is highly desirable in a polymer stabilizer. It is plausible that this compound could exhibit similar properties, offering comprehensive protection against photodegradation.

When incorporated into a polymeric matrix, this compound could function as a non-reactive additive. However, the presence of the bromo- group also offers the possibility of covalently bonding the UV absorber to the polymer backbone. This would create a permanent, non-leaching UV stabilizer, which is a significant advantage in applications where the long-term stability of the material is critical. This reactive incorporation could be achieved by co-polymerizing a functionalized derivative of the compound or by grafting it onto an existing polymer chain.

| Property | Implication for Polymer Stabilization |

| Benzophenone Core | Inherent UV absorption capability |

| n-Pentyl Group | Improved compatibility and reduced migration in polymers |

| Bromo- Substituent | Potential for covalent bonding to the polymer matrix; may modify UV absorption spectrum |

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to the Field

3-Bromo-4'-n-pentylbenzophenone is a halogenated aromatic ketone. Its molecular structure, featuring a bromine atom on one phenyl ring and an n-pentyl group on the other, suggests its utility as a versatile intermediate in organic synthesis. The bromine atom provides a reactive site for various cross-coupling reactions, enabling the construction of more complex molecular architectures. The n-pentyl chain, on the other hand, can influence the molecule's physical properties, such as solubility and liquid crystalline behavior.

The synthesis of asymmetrically substituted benzophenones like this compound can be achieved through established methods such as the Friedel-Crafts acylation. chemicalbook.commdpi.com This typically involves the reaction of a substituted benzoyl chloride with an appropriately substituted aromatic compound in the presence of a Lewis acid catalyst. chemicalbook.com For instance, the reaction of 3-bromobenzoyl chloride with pentylbenzene (B43098) would be a plausible route to this compound. sigmaaldrich.com

The following table summarizes the key properties of related benzophenone (B1666685) derivatives, which can serve as a predictive baseline for this compound.

| Property | 3-Bromobenzophenone (B87063) | 4-Bromobenzophenone | Benzophenone |

| Molecular Formula | C13H9BrO | C13H9BrO | C13H10O |

| Molecular Weight | 261.12 g/mol | 261.12 g/mol | 182.22 g/mol |

| Melting Point | 81-83 °C | 81-83 °C | 48.5 °C |

| Boiling Point | 346.7 °C | 354.9 °C | 305.4 °C |

Note: Data for 3-Bromobenzophenone and 4-Bromobenzophenone are included for comparative purposes. Specific data for this compound is not available.

Unaddressed Challenges and Opportunities in the Research of this compound

A significant challenge in the study of this compound is the current lack of dedicated research and published data. This information gap presents a clear opportunity for foundational research to characterize this compound fully. Key areas that remain unaddressed include:

Optimized Synthesis and Purification: While Friedel-Crafts acylation is a probable synthetic route, the optimization of reaction conditions to achieve high yields and purity for this specific asymmetric benzophenone is a challenge that needs to be addressed. beilstein-journals.org The potential for isomeric impurities necessitates the development of effective purification strategies.

Detailed Physicochemical Characterization: Comprehensive experimental data on its physical properties, such as melting point, boiling point, solubility in various solvents, and crystallographic data, are essential for its practical application.

Spectroscopic and Photophysical Analysis: A thorough investigation of its spectroscopic properties (NMR, IR, UV-Vis, Mass Spectrometry) is required for unambiguous identification and to understand its electronic structure. Furthermore, its photophysical properties, including absorption and emission spectra, quantum yields, and excited-state lifetimes, are crucial for evaluating its potential in photochemical applications.

Prospective Research Avenues and Emerging Applications in Advanced Materials Science

The unique structural features of this compound open up several promising avenues for future research and potential applications in advanced materials science.

Liquid Crystals: The elongated molecular shape imparted by the n-pentyl group, combined with the polarizability of the bromine atom, suggests that this compound or its derivatives could exhibit liquid crystalline properties. researchgate.netaps.org Future research could focus on synthesizing a series of related compounds with varying alkyl chain lengths to investigate their mesophase behavior and potential use in display technologies or optical sensors. The study of fluorinated benzoxazole-terminated liquid crystals has shown that halogenation can significantly influence electro-optical properties. mdpi.com

Polymer Science: Benzophenone derivatives are widely used as photoinitiators for polymerization reactions and as cross-linking agents to enhance the mechanical properties of polymers. researchgate.netmdpi.comresearchgate.net The bromine atom in this compound could be further functionalized to incorporate it into polymer chains, leading to materials with tailored photophysical and mechanical properties. Its potential as a high-migration-stability photoinitiator could also be explored. rsc.org

Organic Electronics: Halogenated organic compounds are of interest in the field of organic electronics as they can influence molecular packing and electronic energy levels. researchgate.net The introduction of bromine can be a strategy to create n-type organic materials. Future studies could investigate the charge transport properties of this compound and its derivatives for potential applications in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

常见问题

Q. What are the common synthetic routes for preparing 3-Bromo-4'-n-pentylbenzophenone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the n-pentyl group to the benzophenone core. For example, a brominated benzophenone derivative (e.g., 3-bromobenzophenone) can react with a n-pentyl-substituted boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions . Key variables include solvent choice (THF or DMF), temperature (80–100°C), and catalyst loading (1–5 mol%). Optimization studies suggest that excess boronic acid (1.2–1.5 eq.) improves yields by compensating for potential side reactions like protodeboronation. Purity is often confirmed via HPLC or GC-MS, with typical yields ranging from 60–85% depending on steric and electronic effects .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR are critical for confirming substitution patterns. The bromine atom induces deshielding in adjacent protons (e.g., aromatic protons near Br show δ ~7.5–8.0 ppm), while the n-pentyl group displays characteristic signals for methylene (δ ~1.2–1.6 ppm) and terminal methyl (δ ~0.9 ppm) .

- IR : A strong carbonyl stretch (C=O) near 1680 cm⁻¹ and C-Br vibrations at ~560 cm⁻¹ are diagnostic.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₁₉BrO⁺, expected m/z 338.06) and isotopic patterns due to bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. How can researchers design experiments to assess the compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Thermal Analysis : TGA/DSC to determine decomposition temperatures.

- Light Sensitivity : Expose samples to UV/visible light and monitor degradation via HPLC.

- Humidity Tests : Store at 25°C/60% RH and 40°C/75% RH for 4–12 weeks, analyzing purity changes.

- Oxidative Stability : Use radical initiators (e.g., AIBN) to simulate oxidative stress .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of this compound in further functionalization reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to identify reactive sites. For example:

- Electrophilic Substitution : The bromine atom directs incoming electrophiles to the para position due to its electron-withdrawing effect.

- Nucleophilic Attack : The carbonyl group’s electrophilicity can be modulated by substituents; the n-pentyl chain may sterically hinder reactions at the 4’-position.

- Data Validation : Compare computed activation energies with experimental outcomes (e.g., product ratios in nitration or Friedel-Crafts reactions) .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., confirming bromine placement via SHELXL refinement ). For example, a crystal structure of a related bromobenzophenone derivative (3-bromo-4,6-dibenzyloxy-2-hydroxy acetophenone) validated bond angles and torsion angles .

- Dynamic NMR : Detect conformational flexibility (e.g., rotation of the n-pentyl chain) that may explain discrepancies in peak splitting.

- Cross-Validation : Use complementary techniques like Raman spectroscopy or solid-state NMR to reconcile solution- vs. solid-state data .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound in medicinal chemistry applications?

- Methodological Answer :

- Fragment-Based Design : Replace the n-pentyl group with bioisosteres (e.g., cyclopentyl, isopentyl) to assess steric/electronic effects on target binding.

- In Silico Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases or cytochrome P450 isoforms).

- Biological Assays : Pair SAR with cytotoxicity profiling (e.g., IC₅₀ in cancer cell lines) and metabolic stability tests (e.g., microsomal half-life) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。